氨基]丁酸 CAS No. 697229-49-5](/img/structure/B496715.png)

4-[[(5-氟-2-甲氧基苯基)磺酰](甲基)氨基]丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

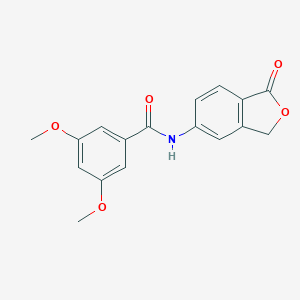

“4-[(5-Fluoro-2-methoxyphenyl)sulfonylamino]butanoic acid” is a compound with the molecular formula C12H16FNO5S . It belongs to the class of organic compounds known as n-benzylbenzamides .

Molecular Structure Analysis

The molecular structure of this compound includes a sulfonyl group attached to a 5-fluoro-2-methoxyphenyl ring and a butanoic acid group . Further structural analysis would require more specific data or computational modeling.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, related compounds have been involved in reactions such as the catalytic protodeboronation of pinacol boronic esters .科学研究应用

-

- Application : Fluorine has proven to be remarkably successful in drug development programmes. Most drug development programmes will at least explore fluorine during optimisation of a lead compound .

- Method : Fluorine is often strategically placed on a molecule to suppress metabolism, modulate physical properties, and consequently increase in vivo half-lives .

- Results : Drugs such as 5-fluorouracil and atorvastatin have saved lives on a global scale whilst over 300 others, in the purported 20% of recent molecules, contributed much to reductions in disease prevalence and improvements in well-being .

-

- Application : Fluorimetry is a type of spectroscopy that measures the emitted radiation from a substance. This radiation is one that is emitted by the substance when the electrons transit from the excited state to the ground state .

- Method : When a substance is subjected to radiation of excitation wavelength, the electrons in the atom reach a singlet excited state. They then transit from singlet excited state to singlet ground state by emitting radiation with a specific wavelength. This emitted radiation is measured for analysis .

- Results : The unique properties of fluorine in terms of its steric compactness and its ability to form stable bonds to carbon contribute to its versatility, whilst its high electronegativity inductively tunes the electronic profile of a molecule thus modulating basicity/acidity and other physical characteristics .

-

- Application : Fluorine has proven to be remarkably successful in drug development programmes. Most drug development programmes will at least explore fluorine during optimisation of a lead compound .

- Method : Fluorine is often strategically placed on a molecule to suppress metabolism, modulate physical properties, and consequently increase in vivo half-lives .

- Results : Drugs such as 5-fluorouracil and atorvastatin have saved lives on a global scale whilst over 300 others, in the purported 20% of recent molecules , contributed much to reductions in disease prevalence and improvements in well-being .

-

- Application : Fluorimetry is a type of spectroscopy that measures the emitted radiation from a substance. This radiation is one that is emitted by the substance when the electrons transit from the excited state to the ground state .

- Method : When a substance is subjected to radiation of excitation wavelength, the electrons in the atom reach a singlet excited state. They then transit from singlet excited state to singlet ground state by emitting radiation with a specific wavelength. This emitted radiation is measured for analysis .

- Results : The unique properties of fluorine in terms of its steric compactness and its ability to form stable bonds to carbon contribute to its versatility, whilst its high electronegativity inductively tunes the electronic profile of a molecule thus modulating basicity/acidity and other physical characteristics .

未来方向

The future directions for research on this compound could include elucidating its synthesis methods, exploring its chemical reactions, determining its mechanism of action, and investigating its physical and chemical properties. Additionally, studies could be conducted to determine its safety profile and potential applications .

属性

IUPAC Name |

4-[(5-fluoro-2-methoxyphenyl)sulfonyl-methylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO5S/c1-14(7-3-4-12(15)16)20(17,18)11-8-9(13)5-6-10(11)19-2/h5-6,8H,3-4,7H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPDOUPTGXRCHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)O)S(=O)(=O)C1=C(C=CC(=C1)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[[(5-Fluoro-2-methoxyphenyl)sulfonyl](methyl)amino]butanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B496636.png)

![4-tert-butyl-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B496638.png)

![Methyl 2-{[2-(mesitylamino)-1-methyl-2-oxoethyl]sulfanyl}benzoate](/img/structure/B496639.png)

![N-{4-[2-(3-hydroxy-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}cyclohexanecarboxamide](/img/structure/B496640.png)

![4-(methylsulfanyl)-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B496642.png)

![1-[(4-fluorophenyl)sulfonyl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]prolinamide](/img/structure/B496645.png)

![[2-(4-Methoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B496647.png)

![4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B496649.png)

![Ethyl 4-[(2-fluorobenzoyl)amino]phenylcarbamate](/img/structure/B496652.png)

![Ethyl 4-{[3-(trifluoromethyl)benzoyl]amino}phenylcarbamate](/img/structure/B496653.png)